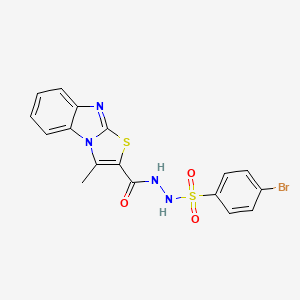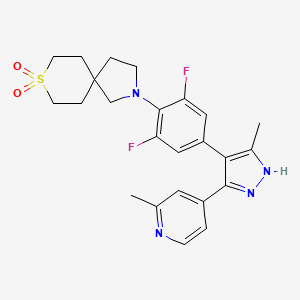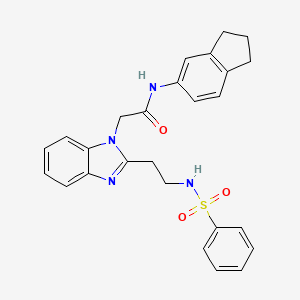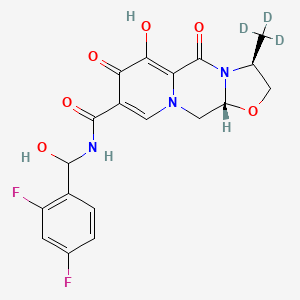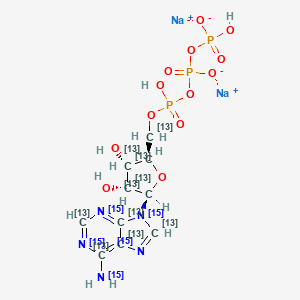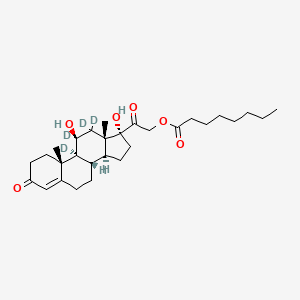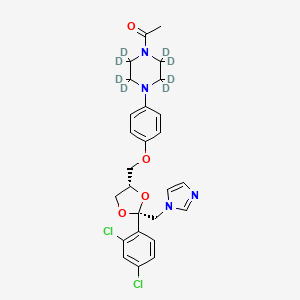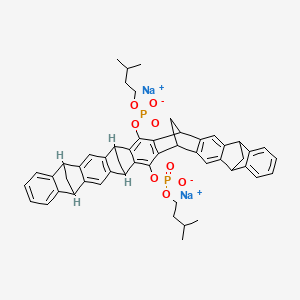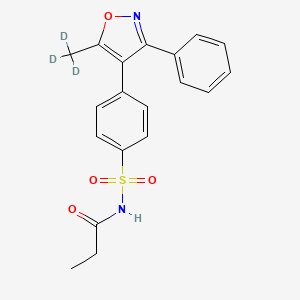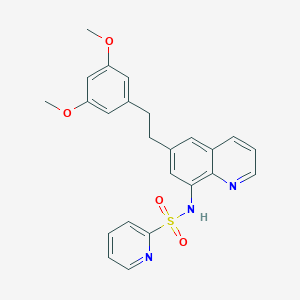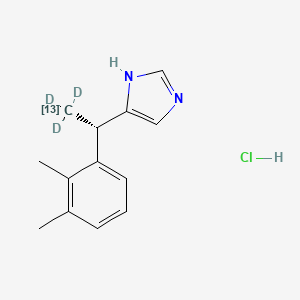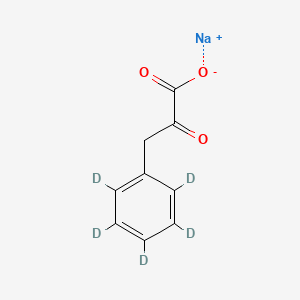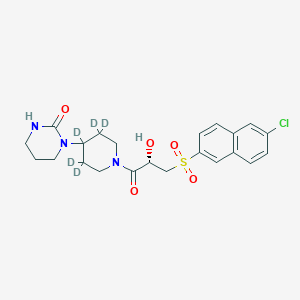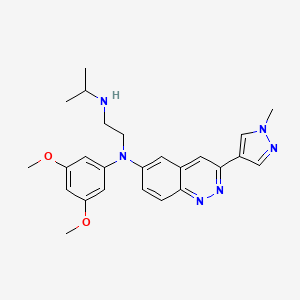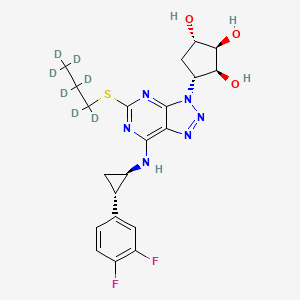
Deshydroxyethoxy Ticagrelor-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deshydroxyethoxy Ticagrelor-d7 is a deuterium-labeled derivative of Ticagrelor, a well-known antiplatelet agent used in the prevention of thrombotic events such as myocardial infarction and stroke. The compound is primarily utilized in scientific research for its stable isotope labeling, which aids in the quantification and analysis of Ticagrelor and its metabolites .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxyethoxy Ticagrelor-d7 involves the incorporation of deuterium atoms into the molecular structure of Ticagrelor. This process typically includes multiple steps, such as the deuteration of specific hydrogen atoms and the subsequent formation of the desired compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Deshydroxyethoxy Ticagrelor-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the molecular structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Deshydroxyethoxy Ticagrelor-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ticagrelor and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Ticagrelor.
Medicine: Aids in the development of new antiplatelet therapies and the evaluation of drug interactions.
Industry: Utilized in quality control and method validation for pharmaceutical production
Mecanismo De Acción
Deshydroxyethoxy Ticagrelor-d7 exerts its effects by inhibiting the P2Y12 receptor on platelets, similar to Ticagrelor. This inhibition prevents the activation of the Gαi2 protein and subsequent signaling pathways, leading to reduced platelet aggregation and thrombus formation. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and detection in analytical studies .
Comparación Con Compuestos Similares
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet agent.
Deshydroxyethoxy Ticagrelor: A non-deuterated analog used in similar research applications.
Uniqueness
Deshydroxyethoxy Ticagrelor-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in pharmacokinetic studies and drug development .
Propiedades
Fórmula molecular |
C21H24F2N6O3S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |
Clave InChI |
XYLIQTKEYHWYGG-KBABNUDRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


